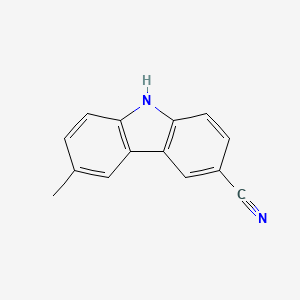
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4'-vinyl-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) is a compound characterized by its unique stereochemistry and structural features. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The specific configuration of this compound, with trans and E configurations, indicates the spatial arrangement of its substituents around the double bonds and cyclohexane rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method involves the use of catalytic hydrogenation of precursor compounds under controlled conditions to achieve the desired trans configuration. The reaction conditions often include the use of specific catalysts, such as palladium or platinum, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism by which (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s double bonds and cyclohexane rings allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(cis,cis)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): Differing in the cis configuration, this compound exhibits different physical and chemical properties.
(trans,trans)-4-((Z)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): The Z configuration alters the spatial arrangement of substituents, affecting reactivity and interactions.
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-ethyl-1,1’-bi(cyclohexane):
Uniqueness
The uniqueness of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its specific stereochemistry and structural features, which influence its reactivity, interactions, and applications in various fields of research and industry.
特性
分子式 |
C17H28 |
|---|---|
分子量 |
232.4 g/mol |
IUPAC名 |
1-ethenyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H28/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3-5,14-17H,2,6-13H2,1H3/b5-3+ |
InChIキー |
FVVMZDMDPCZGFP-HWKANZROSA-N |
異性体SMILES |
C/C=C/C1CCC(CC1)C2CCC(CC2)C=C |
正規SMILES |
CC=CC1CCC(CC1)C2CCC(CC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


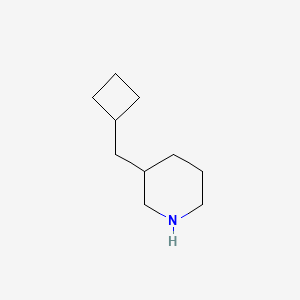
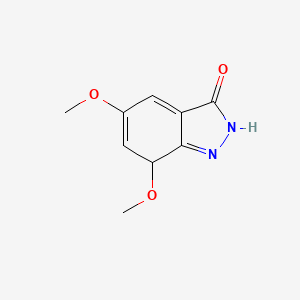
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
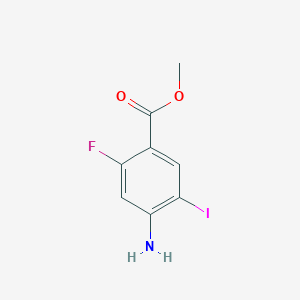
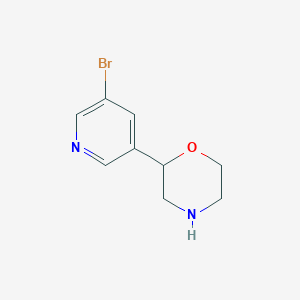



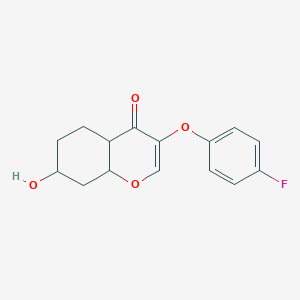
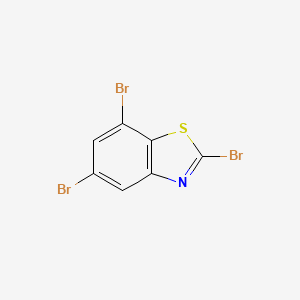
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)

